Thiothece-474

Description

Thiothece-474 is a carotenoid compound identified in certain photosynthetic bacteria, particularly those within the Chromatiales order, such as okenone-producing species. It is synthesized via a specialized branch of the bacterial carotenoid biosynthesis pathway, where lycopene serves as a precursor. Key enzymes like CrtU (a β-carotene ketolase) are implicated in its formation, acting on β-carotene to introduce functional groups such as ketones or methoxy modifications . This compound is detected in trace amounts in wild-type bacterial strains and heterologous expression systems (e.g., E. coli), suggesting its biosynthesis requires specific genetic components, including cruO and crtD1 . Its role is hypothesized to involve photoprotection or light-harvesting optimization in anaerobic environments, though its exact biological function remains understudied.

Properties

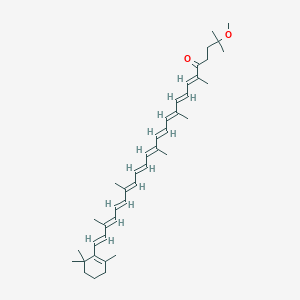

Molecular Formula |

C41H58O2 |

|---|---|

Molecular Weight |

582.9 g/mol |

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-methoxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-5-one |

InChI |

InChI=1S/C41H58O2/c1-32(20-14-22-34(3)24-16-25-37(6)39(42)29-31-41(9,10)43-11)18-12-13-19-33(2)21-15-23-35(4)27-28-38-36(5)26-17-30-40(38,7)8/h12-16,18-25,27-28H,17,26,29-31H2,1-11H3/b13-12+,20-14+,21-15+,24-16+,28-27+,32-18+,33-19+,34-22+,35-23+,37-25+ |

InChI Key |

VOXGPKABGLVWPB-XBIRMVLJSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)CCC(C)(C)OC)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Thiothece-474 belongs to the carotenoid family, which includes compounds with conjugated double-bond systems critical for light absorption and antioxidant activity. Below is a comparative analysis with key analogs:

β-Carotene

- Structure: A non-oxygenated carotenoid with two β-ionone rings.

- Biosynthesis : Synthesized via cyclization of lycopene by CrtL (lycopene cyclase). Unlike this compound, β-carotene lacks ketolation or methoxy modifications.

- Role: A universal precursor for oxygenated carotenoids (e.g., echinenone, canthaxanthin) and a primary component of photosynthetic membranes.

- Key Difference : this compound is derived from β-carotene through ketolation by CrtU, a step absent in β-carotene’s direct pathway .

Okenone

- Structure: A methoxy-ketocarotenoid with a conjugated keto group and methoxy side chain.

- Biosynthesis: Shares precursors (lycopene, β-carotene) with Thiothece-473. CrtU catalyzes ketolation in both pathways, but okenone requires additional methylation steps.

- Role : Dominant light-harvesting pigment in purple sulfur bacteria.

- Key Difference: Okenone is abundant in mature cells, whereas this compound is detected only in trace amounts, suggesting divergent regulatory mechanisms or pathway bottlenecks .

Methoxyspheroidenone

- Structure: A monocyclic carotenoid with a methoxy group.

- Biosynthesis: Proposed to branch from the spheroidenone pathway via methoxylation.

- Role : Photoprotective agent in aerobic photosynthetic bacteria.

- Key Difference: Methoxyspheroidenone’s biosynthesis involves distinct enzymes (e.g., CrtF/CrtA), whereas this compound relies on CrtU and cruO .

Research Findings and Mechanistic Insights

- Enzyme Specificity: CrtU exhibits substrate flexibility, catalyzing ketolation in both this compound and okenone pathways. However, its activity in this compound biosynthesis is less efficient, explaining the compound’s low yield .

- Genetic Requirements : Heterologous expression in E. coli confirmed that cruO (a putative oxidoreductase) and crtD1 are essential for this compound production, unlike for β-carotene .

- Ecological Niche: this compound’s scarcity in natural isolates suggests it may be a metabolic byproduct or a transient intermediate in okenone-producing bacteria under specific redox conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.